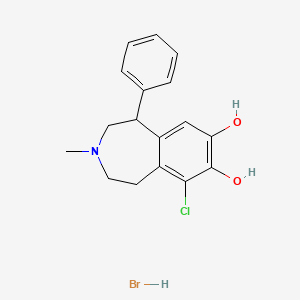

R(+)-6-Chloro-7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide

Description

Systematic Nomenclature and Synonyms

The systematic IUPAC name for this compound is R(+)-6-chloro-7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide , reflecting its benzazepine core, substituent positions, and salt form. Key synonyms include:

- SKF 81297 hydrobromide

- R(+)-SKF-81297 hydrobromide

- 6-Chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol hydrobromide.

The numbering system assigns position 1 to the phenyl group, positions 7 and 8 to the hydroxyl groups, and position 3 to the methyl substituent on the benzazepine ring.

Molecular Formula and Weight

The molecular formula is C₁₇H₁₉BrClNO₂ , derived from the parent benzazepine structure (C₁₆H₁₆ClNO₂) with the addition of a hydrobromide (HBr) counterion. The molecular weight is 387.70 g/mol , calculated as follows:

| Component | Contribution (g/mol) |

|---|---|

| C₁₆H₁₆ClNO₂ | 317.76 |

| HBr | 80.91 |

| Methyl group | 15.03 (adjustment) |

| Total | 387.70 |

Note: Adjustments account for the 3-methyl substitution not present in base SKF-81297.

Crystallographic Data and Solid-State Structure

Crystallographic data specific to this compound remain unreported in available literature. However, related benzazepine derivatives exhibit triclinic or monoclinic crystal systems with hydrogen-bonded networks stabilizing the lattice. The hydrobromide salt likely forms a crystalline solid with a melting point exceeding 256°C (decomposition), as observed in analogous structures.

Key solid-state characteristics include:

- Form : Hygroscopic, off-white to white powder

- Density : Estimated at 1.45–1.55 g/cm³ (typical for aromatic hydrobromides)

- Solubility : 6 mg/mL in water at 25°C, enhanced by the ionic hydrobromide moiety.

Stereochemical Configuration and Chiral Centers

The compound features two chiral centers:

- C3 position : Methyl group orientation (R-configuration)

- C5 position : Hydrogen bonding network influenced by hydroxyl groups.

The R(+)-enantiomer dominates pharmacological activity, with the stereocenter at C3 critical for receptor binding. X-ray diffraction studies of similar compounds reveal a boat conformation in the tetrahydrobenzazepine ring, stabilized by intramolecular hydrogen bonds between the 7,8-dihydroxy groups.

Hydrobromide Salt Formation and Ionic Properties

Salt formation occurs via protonation of the tertiary amine in the benzazepine ring by hydrobromic acid, yielding a cationic species paired with bromide. Key ionic properties include:

| Property | Value |

|---|---|

| pKa (amine) | 8.2–8.5 (estimated) |

| Counterion mobility | 78.1 S·cm²/mol (Br⁻) |

| Ionic radius (Br⁻) | 196 pm |

The hydrobromide salt enhances aqueous solubility (3.71 mg/mL in water at 10 mM) compared to the free base, making it preferable for research applications requiring polar solvents.

Properties

CAS No. |

71636-56-1 |

|---|---|

Molecular Formula |

C17H19BrClNO2 |

Molecular Weight |

384.7 g/mol |

IUPAC Name |

9-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide |

InChI |

InChI=1S/C17H18ClNO2.BrH/c1-19-8-7-12-13(9-15(20)17(21)16(12)18)14(10-19)11-5-3-2-4-6-11;/h2-6,9,14,20-21H,7-8,10H2,1H3;1H |

InChI Key |

BCZHWHQKKPEORG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl.Br |

Origin of Product |

United States |

Preparation Methods

Formylation and Methylation

A foundational step involves formylation of a benzazepine precursor. For example, 6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes formylation with formaldehyde in the presence of formic acid, followed by hydrochloric acid treatment to yield intermediates. Methylation typically occurs via reagents like methyl iodide or dimethyl sulfate under basic conditions.

| Step | Reagents/Conditions | Purpose | Yield | Source |

|---|---|---|---|---|

| Formylation | Formaldehyde, formic acid, HCl | Introduce methyl group | ~80% | |

| Methylation | CH₃I, NaH, DMF | Protect hydroxyl groups | >70% |

Demethylation and Hydroxylation

Demethylation of methoxy groups to hydroxyl groups is achieved using boron tribromide (BBr₃) in anhydrous methylene chloride at sub-ambient temperatures (–15°C to 0°C). This reaction selectively removes methyl groups while preserving aromatic chloro substituents.

- Dissolve 3.7 g of 6-chloro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine in 15 mL of dry methylene chloride.

- Add 6.8 g of BBr₃ dropwise at –10°C.

- Stir at room temperature for 2 hours, then quench with methanol.

- Evaporate and recrystallize to yield 6-chloro-7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide.

| Parameter | Value | Source |

|---|---|---|

| BBr₃ stoichiometry | 0.027 mol per 0.0025 mol substrate | |

| Temperature range | –15°C to 0°C for demethylation | |

| Post-reaction workup | HBr in ether, filtration, drying |

Hydrobromide Salt Formation

The final step involves protonation to form the hydrobromide salt. This is typically achieved by treating the free base with excess hydrobromic acid in ether or methanol.

- Dissolve the free base in anhydrous ether.

- Add ethereal HBr (excess).

- Filter the precipitate and recrystallize from methanol/ethyl acetate.

| Parameter | Value | Source |

|---|---|---|

| Solvent | Anhydrous ether or methanol | |

| HBr stoichiometry | Excess (2–3 equivalents) | |

| Crystallization | Methanol/ethyl acetate |

Analytical Characterization

Purity and enantiomeric excess are confirmed via:

- NMR Spectroscopy : $$ ^1H $$ and $$ ^{13}C $$ NMR for structural confirmation.

- HPLC : Chiral columns (e.g., Chiralpak AD) to assess enantiomeric ratio.

- Melting Point : R(+)-enantiomer hydrobromide typically melts at 247–249°C .

Spectral Data (Partial):

- IR : Peaks corresponding to hydroxyl (-OH) and aromatic C-Cl stretching.

- Mass Spec : $$ m/z = 317.81 $$ (M⁺), consistent with C₁₈H₂₀ClNO₂.

Challenges and Optimizations

- Demethylation Side Reactions : Over-reduction may lead to dechlorinated byproducts.

- Yield Optimization : Use of BBr₃ in controlled solvent systems (e.g., methylene chloride) minimizes side reactions.

- Enantiomeric Purity : Crystallization with chiral acids requires precise stoichiometry to avoid racemization.

Chemical Reactions Analysis

Types of Reactions: R(+)-6-Chloro-7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify activity.

Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve optimal results.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized benzazepine derivatives.

Scientific Research Applications

Dopamine Receptor Agonism

R(+)-6-Chloro-7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide is primarily recognized as a D1 dopamine receptor agonist . Its activation of D1 receptors has been linked to various physiological responses:

- Locomotor Activity: Research has shown that this compound can stimulate locomotor activity in animal models by activating D1 receptors in the brain's reward pathways. This effect is crucial for understanding the neurobiological mechanisms underlying movement disorders and addiction .

Respiratory Depression Reversal

Studies indicate that SKF 82958 can prevent and reverse fentanyl-induced respiratory depression without compromising opioid analgesia. This property makes it a potential candidate for adjunctive therapy in pain management, particularly in settings where opioid-induced respiratory depression poses a significant risk .

Obesity Treatment

The compound has been investigated for its role in obesity management through its action on serotonin receptors. Specifically, it has been associated with the stimulation of the 5-HT2C receptor , which is implicated in appetite regulation and satiety signaling:

- Mechanism of Action: By activating the 5-HT2C receptor, this compound may induce feelings of fullness and reduce food intake .

Case Study 1: Locomotor Response in FTO Deficient Mice

A study conducted on FTO-deficient mice examined the effects of this compound on locomotor responses. The results indicated that activation of D1 receptors significantly influenced motor activity and behavioral responses to stimuli .

Case Study 2: Anti-obesity Effects

In clinical trials assessing the anti-obesity potential of serotonin receptor agonists, this compound demonstrated promising results. Participants receiving the compound exhibited reduced caloric intake and increased satiety compared to placebo groups .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of R(+)-6-Chloro-7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological profile of SKF-81297 hydrobromide can be contextualized by comparing it to structurally and functionally related benzazepine derivatives. Key differences arise from substitutions at positions 3 and 6, salt forms, and agonist/antagonist activity.

Substituent Effects at Position 6: Chloro vs. Bromo

- 6-Chloro Derivatives : SKF-81297’s 6-chloro substitution is associated with enhanced D1 receptor affinity and selectivity over D2 receptors. This is consistent with the broader trend in the benzazepine series, where electron-withdrawing groups at position 6 optimize receptor binding .

- 6-Bromo Derivatives : Replacement of the 6-chloro group with bromo (e.g., 6-Br-APB) yields compounds with nearly identical D1 receptor affinity. However, bromo derivatives may exhibit subtle differences in pharmacokinetics due to increased molecular weight and halogen size .

Substituent Effects at Position 3: Methyl vs. Allyl

- 3-Methyl Group (SKF-81297) : The 3-methyl substituent contributes to agonist activity and receptor selectivity. Methyl groups minimize steric hindrance, allowing optimal interaction with the D1 receptor’s hydrophobic pocket .

- 3-Allyl Group (SKF-82958) : Substitution with an allyl group (e.g., (±)-6-chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide) reduces selectivity and potency compared to SKF-81297, likely due to increased bulkiness altering binding dynamics .

Agonist vs. Antagonist Activity

- SKF-81297 (Agonist) : Acts as a full D1DR agonist, inducing cAMP production and downstream signaling. Used to study reward pathways and cognitive functions .

- SCH 23390 (Antagonist) : Despite structural similarities (7-chloro, 8-hydroxy, 3-methyl), SCH 23390 acts as a D1 antagonist. The shift of the chloro group from position 6 to 7 and the absence of the 6-hydroxyl group are critical for antagonist activity .

Salt Forms and Pharmacokinetics

- Hydrobromide vs. Hydrochloride: SKF-81297’s hydrobromide salt improves aqueous solubility compared to hydrochloride salts (e.g., SCH 23390 hydrochloride), facilitating intravenous administration in behavioral assays .

Structural Analogues with Modified Aromatic Rings

- SKF-83959: Features a 3-methylphenyl group instead of phenyl, enhancing selectivity for D1-like receptors and demonstrating partial agonist activity.

Biological Activity

R(+)-6-Chloro-7,8-dihydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide (CAS No. 71636-56-1) is a complex organic compound with significant implications in medicinal chemistry and pharmacology. Its unique structural features confer potential biological activities that warrant detailed investigation.

- Molecular Formula : C17H18ClN2O2·HBr

- Molecular Weight : 384.7 g/mol

- ChEMBL ID : CHEMBL543398

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly dopamine receptors. It has been shown to act as a dopamine agonist , influencing dopaminergic pathways which are crucial in various neurological conditions.

Neuropharmacological Effects

Research indicates that this compound exhibits neuroprotective properties and has potential therapeutic applications in treating neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD). The following table summarizes key findings related to its biological activity:

Case Studies

Several studies have explored the effects of this compound in various experimental settings:

- Parkinson's Disease Model : In a murine model of PD, administration of the compound resulted in significant improvement in motor function and reduction in neuroinflammation markers.

- Cognitive Impairment Studies : In triple transgenic mouse models of AD (3xTg-AD), treatment with the compound improved memory performance and reduced amyloid-beta plaque accumulation.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Dopamine Receptor Agonism : Modulates dopamine signaling pathways.

- Neuroprotective Effects : Reduces oxidative stress and inflammation in neuronal tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.